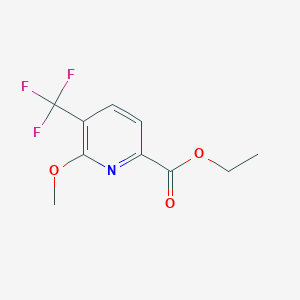
Ethyl 6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylate
Description
Ethyl 6-methoxy-5-(trifluoromethyl)picolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a trifluoromethyl group and a methoxy group attached to a pyridine ring
Propriétés
Formule moléculaire |
C10H10F3NO3 |
|---|---|
Poids moléculaire |
249.19 g/mol |
Nom IUPAC |
ethyl 6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10F3NO3/c1-3-17-9(15)7-5-4-6(10(11,12)13)8(14-7)16-2/h4-5H,3H2,1-2H3 |
Clé InChI |
BXDSAWZYUBLUKE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=C(C=C1)C(F)(F)F)OC |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methoxy-5-(trifluoromethyl)picolinate typically involves the esterification of 6-methoxy-5-(trifluoromethyl)picolinic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of Ethyl 6-methoxy-5-(trifluoromethyl)picolinate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-methoxy-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 6-methoxy-5-(trifluoromethyl)picolinic acid.
Reduction: Formation of 6-methoxy-5-(trifluoromethyl)picolinyl alcohol.
Substitution: Formation of various substituted picolinates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 6-methoxy-5-(trifluoromethyl)picolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 6-methoxy-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 6-methoxy-5-(trifluoromethyl)picolinate can be compared with other similar compounds such as:
Ethyl 6-(trifluoromethyl)picolinate: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
Ethyl 5-(trifluoromethyl)picolinate: The position of the trifluoromethyl group is different, leading to variations in its chemical properties and applications.
The presence of both the methoxy and trifluoromethyl groups in Ethyl 6-methoxy-5-(trifluoromethyl)picolinate makes it unique and potentially more versatile in its applications compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


